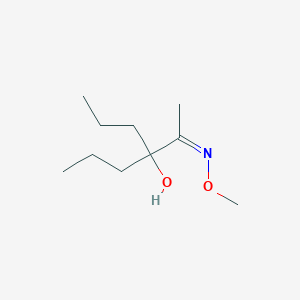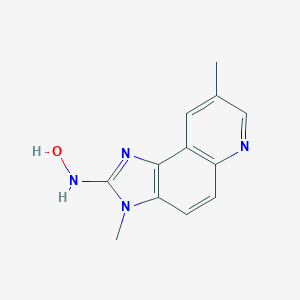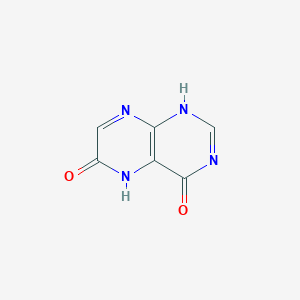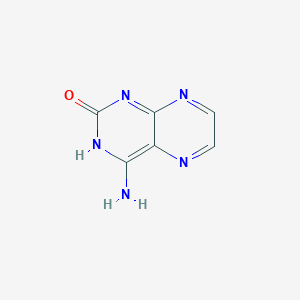
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate, also known as 2C-H-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However,
Mécanisme D'action
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When this compound binds to the 5-HT2A receptor, it activates the receptor to a lesser degree than a full agonist such as LSD. This results in a less intense psychedelic experience compared to LSD. However, this compound has been shown to have a higher affinity for the 5-HT2A receptor than other psychedelics such as psilocybin and DMT.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It has also been shown to increase heart rate and blood pressure, which may be dangerous in individuals with pre-existing cardiovascular conditions. Additionally, this compound has been shown to produce vasoconstriction, which may lead to tissue damage in the extremities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate in lab experiments is its potent psychedelic effects, which may allow researchers to study the neural mechanisms underlying altered states of consciousness. However, one limitation is its potential for cardiovascular side effects, which may limit its use in certain studies.
Orientations Futures
For research on N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate may include studying its effects on different subtypes of the serotonin receptor, as well as its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Additionally, research may focus on developing safer analogs of this compound with fewer cardiovascular side effects.
Méthodes De Synthèse
The synthesis method of N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-2-nitrobenzaldehyde to form 2-(4-fluoro-2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced with sodium borohydride to form N-(2-bis(4-fluorophenyl)methoxy)ethylamine. The final step involves the reaction of N-(2-bis(4-fluorophenyl)methoxy)ethylamine with 2-phenylethylamine to form this compound.
Applications De Recherche Scientifique
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogens. Studies have shown that this compound produces potent psychedelic effects such as visual hallucinations, altered perception of time and space, and ego dissolution. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
Propriétés
Numéro CAS |
140890-71-7 |
|---|---|
Formule moléculaire |
C22H39ClN2O6S |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine |
InChI |
InChI=1S/C23H23F2NO.C4H4O4/c1-2-26(15-14-18-6-4-3-5-7-18)27-17-20-10-13-22(25)16-23(20)19-8-11-21(24)12-9-19;5-3(6)1-2-4(7)8/h3-13,16H,2,14-15,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
GMPALWBPFJCWPO-BTJKTKAUSA-N |
SMILES isomérique |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Synonymes |
N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate VUF 8929 VUF-8929 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



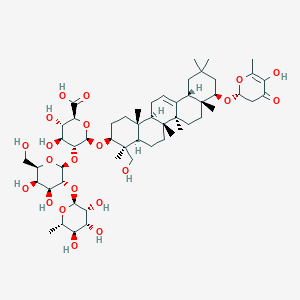
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

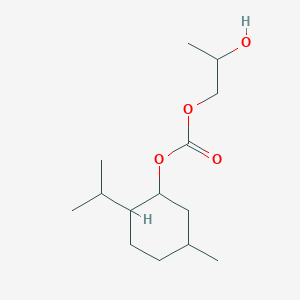

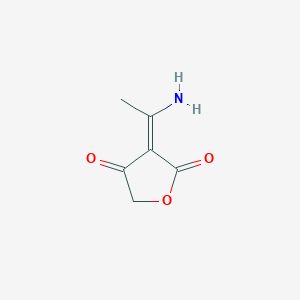
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)

